molecular formula C19H16ClN3O2 B11454429 4-(4-chlorophenyl)-1-methyl-6-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

4-(4-chlorophenyl)-1-methyl-6-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B11454429
M. Wt: 353.8 g/mol
InChI Key: QZXZYKOLVAYPST-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-methyl-6-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that belongs to the pyrrolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyrrole ring, and substituted with chlorophenyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-methyl-6-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step reactions. One common method involves the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization reactions. For instance, the reaction of aryl aldehydes with urea in the presence of a catalyst such as Fe3O4@SiO2@(BuSO3H)3 under microwave irradiation can yield the desired pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1-methyl-6-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-1-methyl-6-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-methyl-6-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-1-methyl-6-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to its specific substitution pattern and the combination of pyrimidine and pyrrole rings

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-methyl-6-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C19H16ClN3O2/c1-22-15-11-23(14-5-3-2-4-6-14)18(24)16(15)17(21-19(22)25)12-7-9-13(20)10-8-12/h2-10,17H,11H2,1H3,(H,21,25)

InChI Key

QZXZYKOLVAYPST-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)Cl)C(=O)N(C2)C4=CC=CC=C4

Origin of Product

United States

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